molecular formula C18H24BrN3O2S B4973309 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide

Cat. No.: B4973309
M. Wt: 426.4 g/mol
InChI Key: QPRGBMXFFUQQJR-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the oxadiazole ring, along with the bromophenyl and dibutylacetamide groups, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide typically involves the condensation of substituted aromatic aldehydes with hydrazides, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to specific receptors, while the dibutylacetamide moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dibutylacetamide distinguishes it from other similar compounds. This group can enhance the compound’s biological activity and binding affinity to specific molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dibutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O2S/c1-3-5-11-22(12-6-4-2)16(23)13-25-18-21-20-17(24-18)14-7-9-15(19)10-8-14/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRGBMXFFUQQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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